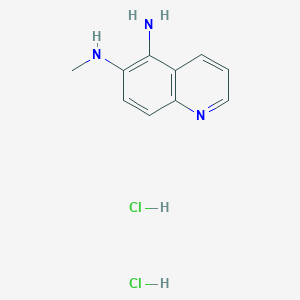

N6-Methylquinoline-5,6-diamine dihydrochloride

説明

N6-Methylquinoline-5,6-diamine dihydrochloride is a quinoline derivative featuring amino groups at positions 5 and 6 of the quinoline core and a methyl group substituent at the N6 nitrogen. Quinoline derivatives are widely utilized as scaffolds in medicinal chemistry and materials science due to their aromatic rigidity and functional versatility .

特性

IUPAC Name |

6-N-methylquinoline-5,6-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3.2ClH/c1-12-9-5-4-8-7(10(9)11)3-2-6-13-8;;/h2-6,12H,11H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGSAQWXSMFLHHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C2=C(C=C1)N=CC=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N6-Methylquinoline-5,6-diamine dihydrochloride typically involves the methylation of quinoline-5,6-diamine. One common method includes the reaction of quinoline-5,6-diamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of N6-Methylquinoline-5,6-diamine dihydrochloride may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

化学反応の分析

Types of Reactions

N6-Methylquinoline-5,6-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: N-alkylated or N-acylated quinoline derivatives.

科学的研究の応用

N6-Methylquinoline-5,6-diamine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of dyes, pigments, and other materials with specific electronic properties.

作用機序

The mechanism of action of N6-Methylquinoline-5,6-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. It may also interact with DNA or RNA, affecting cellular processes. The exact pathways and molecular targets depend on the specific application and context of use.

類似化合物との比較

Key Observations :

- Quinoline-5,6-diamine dihydrochloride serves as a versatile scaffold for drug discovery due to its dual amino groups, enabling diverse functionalization.

- Benzoimidazole derivatives (e.g., ) exhibit a fused aromatic system with two nitrogen atoms, enhancing hydrogen-bonding capacity, which may favor interactions in biological targets.

- DMB ’s methylenedioxy group increases electron density, making it highly reactive in cyclization reactions for sialic acid labeling in glycobiology.

- 6-Aminoquinoline Hydrochloride lacks the 5-amino group and methyl substitution, limiting its utility as a bifunctional scaffold but retaining value as a synthetic intermediate.

Functional Advantages and Limitations

- N6-Methylquinoline-5,6-diamine dihydrochloride (hypothetical): The methyl group could mitigate oxidative deamination at the N6 position, a common degradation pathway in diamine compounds. However, steric hindrance might reduce reactivity in certain coupling reactions.

- Quinoline-5,6-diamine dihydrochloride: While highly reactive, its lack of methylation may limit stability under physiological conditions.

- DMB: Limited to analytical applications due to its specificity for sialic acid labeling, unlike broader-scope quinoline scaffolds.

生物活性

N6-Methylquinoline-5,6-diamine dihydrochloride (also known as 5-Amino-6-(methylamino)quinoline dihydrochloride) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action and potential applications.

- Molecular Formula : C10H13Cl2N3

- Molar Mass : 173.21 g/mol

- Appearance : Brown solid

- Solubility : Soluble in methanol

- Melting Point : 162°C to 172°C

- Boiling Point : Estimated at 372.2°C

Antimicrobial Activity

N6-Methylquinoline-5,6-diamine dihydrochloride exhibits significant antimicrobial properties. Various studies have demonstrated its effectiveness against a range of bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 20 | 8 |

These findings indicate that the compound could serve as a potential lead for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Anticancer Properties

Research has also highlighted the anticancer potential of N6-Methylquinoline-5,6-diamine dihydrochloride. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induces apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 9.8 | Disrupts mitochondrial membrane potential |

| A549 (Lung Cancer) | 15.0 | Inhibits cell cycle progression |

The mechanism of action appears to involve the induction of apoptosis and disruption of mitochondrial function, leading to cell death .

The biological activity of N6-Methylquinoline-5,6-diamine dihydrochloride is closely linked to its structural features, particularly the presence of amino groups on the quinoline ring. These groups facilitate interactions with biological targets, including enzymes and receptors involved in cellular processes.

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for bacterial survival or cancer cell proliferation.

- Receptor Interaction : It may also interact with various receptors that regulate apoptosis and cell cycle progression.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of N6-Methylquinoline-5,6-diamine dihydrochloride against multi-drug resistant bacterial strains. The results indicated that the compound exhibited potent activity, particularly against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting its potential use in treating infections caused by resistant strains.

Study 2: Anticancer Activity

In a separate investigation, the anticancer effects were assessed using MCF-7 breast cancer cells. The results showed that treatment with N6-Methylquinoline-5,6-diamine dihydrochloride led to significant apoptosis characterized by increased caspase activity and DNA fragmentation. This study underscores the compound's potential as a novel anticancer agent .

Q & A

Q. What are the recommended methods for synthesizing N6-Methylquinoline-5,6-diamine dihydrochloride, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves bromination or methylation of quinoline derivatives, followed by diamine formation and dihydrochloride salt precipitation. For example, bromination of quinoline precursors (e.g., 6-methylquinoline analogs) can be achieved using HBr or PBr₃ under reflux conditions . Intermediate characterization requires NMR (¹H/¹³C) and mass spectrometry (MS) to confirm structural integrity. Purity can be assessed via HPLC with UV detection (e.g., 254 nm), as described for similar dihydrochloride salts .

Q. How should researchers validate the structural identity of N6-Methylquinoline-5,6-diamine dihydrochloride?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To confirm methyl and amine group positions (e.g., methyl protons at δ ~2.5 ppm, aromatic protons in quinoline core at δ 7.0–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]⁺ or [M-Cl]⁺ ions) .

- IR Spectroscopy : For amine N-H stretches (~3300 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .

Q. What analytical techniques are critical for assessing the purity of this compound?

- Methodological Answer :

- HPLC with UV/Vis Detection : Use a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to resolve impurities .

- Elemental Analysis : Confirm stoichiometry of C, H, N, and Cl (deviation ≤0.4% expected values) .

- Karl Fischer Titration : Measure residual water content (<1% w/w for anhydrous forms) .

Advanced Research Questions

Q. How can researchers investigate the biological activity of N6-Methylquinoline-5,6-diamine dihydrochloride in in vitro models?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases or receptors using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .

- Cellular Uptake Studies : Use radiolabeled analogs (e.g., ³H or ¹⁴C) to quantify intracellular accumulation .

- Dose-Response Analysis : Calculate IC₅₀ values via nonlinear regression (e.g., GraphPad Prism) .

Q. What strategies are recommended to address stability issues under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24–72 hours. Monitor degradation via HPLC .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature and hygroscopicity .

- Long-Term Stability : Store lyophilized powder at -20°C under argon to prevent oxidation .

Q. How can researchers resolve discrepancies in biological activity data across different studies?

- Methodological Answer :

- Impurity Profiling : Identify and quantify trace impurities (e.g., via LC-MS) that may antagonize or enhance activity .

- Solubility Optimization : Use co-solvents (e.g., DMSO/PBS mixtures) to ensure consistent bioavailability .

- Orthogonal Assays : Validate results using independent methods (e.g., SPR for binding affinity vs. cellular assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。